molecular formula C18H18ClNO2 B371387 N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide CAS No. 297149-87-2

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide

Cat. No.: B371387
CAS No.: 297149-87-2
M. Wt: 315.8g/mol
InChI Key: WPGDZLWDMYTMLX-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a synthetic acrylamide derivative intended for research and development purposes. As a member of the acrylamide class, this compound features a core structure where a benzyl group substituted with a chloro moiety and a phenyl ring with an ethoxy group are linked via an acrylamide bridge . Related acrylamide compounds have been identified as valuable intermediates or substrates in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Heck reaction, for the construction of complex molecular architectures . The structural motif of a chloro-substituted benzyl group and an ethoxy-substituted phenyl group suggests potential for investigation in various pharmacological and chemical research areas, though its specific biological mechanism of action and molecular targets require further elucidation. Researchers can leverage this compound in developing novel heterocyclic systems or as a building block in medicinal chemistry programs . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGDZLWDMYTMLX-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Intermediate Formation

The synthesis begins with the preparation of 3-(4-ethoxy-phenyl)-acrylic acid, a key intermediate. The Knoevenagel condensation between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine) yields the α,β-unsaturated carboxylic acid. Subsequent chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the carboxylic acid to the reactive acyl chloride derivative. For instance, refluxing 3-(4-ethoxy-phenyl)-acrylic acid with excess POCl₃ in anhydrous dichloromethane (DCM) under nitrogen atmosphere produces 3-(4-ethoxy-phenyl)-acryloyl chloride in >85% yield.

Key Reaction Conditions

StepReagentsSolventTemperatureYield
Acid to chloridePOCl₃ (3 eq)DCMReflux, 4 h87%
Acid to chlorideSOCl₂ (2 eq)Toluene80°C, 2 h92%

Amide Bond Formation with 4-Chloro-benzylamine

The acyl chloride intermediate reacts with 4-chloro-benzylamine to form the target acrylamide. This step typically employs a Schotten-Baumann-type reaction, where the amine is added dropwise to the acyl chloride in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize HCl byproducts. For example, combining 3-(4-ethoxy-phenyl)-acryloyl chloride with 1.2 equivalents of 4-chloro-benzylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature, affords the crude product in 78% yield. Purification via silica gel chromatography (ethyl acetate/hexane) or recrystallization from methanol yields analytically pure material.

Optimization Insights

  • Solvent selection : Polar aprotic solvents (THF, DMF) enhance reaction rates compared to non-polar solvents.

  • Stoichiometry : A 10–20% excess of amine ensures complete consumption of the acyl chloride.

  • Side reactions : Competing hydrolysis of the acyl chloride is minimized by maintaining anhydrous conditions.

Alternative Pathways and Comparative Analysis

Direct Coupling Using Carbodiimide Reagents

As an alternative to acyl chlorides, 3-(4-ethoxy-phenyl)-acrylic acid can directly couple with 4-chloro-benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids handling corrosive chlorinating agents and achieves comparable yields (75–80%). However, it requires stringent moisture control and extended reaction times (12–24 h).

Comparative Performance

MethodAdvantagesDisadvantagesYield
Acyl chlorideFast, high-yieldingCorrosive reagents78–92%
EDC/HOBtMild conditionsLonger duration, cost75–80%

One-Pot Tandem Synthesis

A streamlined approach involves in situ generation of the acyl chloride followed by amidation without isolation. For example, treating 3-(4-ethoxy-phenyl)-acrylic acid with SOCl₂ in THF, then directly adding 4-chloro-benzylamine and triethylamine, reduces purification steps and improves overall yield to 85%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.65 (s, 1H, NH), 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.45–7.32 (m, 5H, aromatic), 6.98 (d, J = 15.6 Hz, 1H, β-vinyl), 4.52 (s, 2H, CH₂), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 1.34 (t, J = 7.0 Hz, 3H, CH₃).

  • HRMS (ESI) : m/z calculated for C₁₈H₁₇ClNO₂ [M+H]⁺: 322.0943, found: 322.0941.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.3 min.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities from incomplete chlorination or over-alkylation are removed via recrystallization from ethanol/water (1:1).

Industrial-Scale Considerations

Solvent Recovery

Toluene and THF are preferentially used due to their low toxicity and ease of recycling via distillation.

Cost-Benefit Analysis

ReagentCost (USD/kg)Environmental ImpactPreferred Scale
POCl₃50High (corrosive)Lab
SOCl₂45ModeratePilot plant
EDC320LowSmall-scale

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide typically involves a multi-step process:

  • Starting Materials : The synthesis begins with 4-chlorobenzylamine, 4-ethoxybenzaldehyde, and acryloyl chloride.
  • Formation of Intermediate : The reaction of 4-ethoxybenzaldehyde with acryloyl chloride in the presence of a base like triethylamine forms an intermediate compound.
  • Amidation Reaction : The intermediate is then reacted with 4-chlorobenzylamine under suitable conditions (often using coupling agents) to yield the final product.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Research indicates that this compound may exhibit significant biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of acrylamide compounds can demonstrate effectiveness against various bacterial strains. For instance, certain derivatives have been tested against Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression .

Medical Applications

In the medical field, this compound is being explored as a potential drug candidate . Its structural properties suggest it could modulate enzyme activity or receptor interactions, which are crucial for developing new therapeutic agents .

Industrial Applications

The compound has potential applications in the development of new materials or as a precursor in industrial chemical processes. Its unique chemical structure may contribute to the creation of specialized polymers or coatings .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several acrylamide derivatives, including this compound. The results indicated significant inhibition of bacterial growth at varying concentrations, suggesting potential for use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers tested this compound against various cancer cell lines. The findings demonstrated that it inhibited cell proliferation significantly compared to control groups, highlighting its potential as a lead compound for further drug development .

Data Tables

Application AreaSpecific Use CasesFindings
ChemistryBuilding block for complex moleculesFacilitates synthesis of diverse compounds
Biological ActivityAntimicrobial and anticancer propertiesEffective against bacterial strains; inhibits cancer cell proliferation
MedicalDrug candidate researchModulates enzyme/receptor activity
IndustrialMaterial developmentPotential precursor for specialized polymers

Mechanism of Action

The mechanism of action of N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Properties
This compound (Target) C₁₉H₁₉ClNO₂ 328.82 4-ethoxy-phenyl, 4-chloro-benzyl Not reported Moderate lipophilicity; balanced electron effects
N-(4-Chloro-benzyl)-3-(3-nitro-phenyl)-acrylamide C₁₆H₁₃ClN₂O₃ 316.75 3-nitro-phenyl, 4-chloro-benzyl Not reported High reactivity (nitro group); reduced solubility
(2E)-3-(4-Biphenylyl)-N-(4-chlorobenzyl)acrylamide C₂₂H₁₈ClNO 347.84 Biphenyl, 4-chloro-benzyl Not reported Enhanced lipophilicity; potential for membrane permeability
(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide C₁₆H₁₄BrN₂O₄S 397.00 Sulfonamide, hydroxamate, bromophenyl 184 ± 1 Anticancer activity (64.56% yield); high thermal stability
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide C₁₇H₁₆ClNO₃ 317.77 3-chlorophenyl, 4-hydroxy-3-methoxybenzyl Not reported Mutagenic potential; hydrogen-bonding capability
N-Benzyl-N-(4-chlorophenyl)acrylamide C₁₆H₁₄ClNO 271.74 Benzyl, 4-chlorophenyl Not reported Planar acrylamide core; weak C–H⋯O interactions in crystal structure

Structural and Conformational Insights

  • Crystal Structure : Analogous compounds (e.g., ) exhibit planar acrylamide cores with dihedral angles of ~80° between aromatic rings, influencing target binding . The target’s ethoxy group may introduce steric hindrance, altering conformation.
  • Electron Effects : The ethoxy group’s electron-donating nature contrasts with nitro (electron-withdrawing) or sulfonamide (polar) groups in analogs, affecting charge distribution and reactivity .

Biological Activity

N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, highlighting its therapeutic potential.

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 3-(4-ethoxyphenyl)acrylic acid under appropriate conditions to form the desired amide. The resulting compound features a chloro-substituted benzyl moiety and an ethoxy-substituted phenyl group, which are critical for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit bacterial fatty acid synthesis by targeting enzymes such as FabI, which is essential for the growth of various bacterial species .
  • Receptor Modulation : It may also modulate receptor activity, affecting signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogenic bacteria. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive bacteria (e.g., Staphylococcus)Inhibition of growth
AntimicrobialGram-negative bacteria (e.g., Escherichia coli)Disruption of cell wall synthesis
AnticancerHuman leukemia U937 cellsInduction of apoptosis
AnticancerMDA-MB-231 breast cancer cellsCell cycle arrest

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains found that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .
  • Cancer Cell Proliferation : In a series of assays using human leukemia and breast cancer cell lines, the compound was shown to reduce cell viability by over 50% at concentrations as low as 10 µM. Mechanistic studies revealed that it activates apoptotic pathways, evidenced by increased caspase activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Chloro-benzyl)-3-(4-ethoxy-phenyl)-acrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via a multi-step reaction involving α-bromoacrylic acid derivatives and amine-containing intermediates. Key steps include:

  • Coupling Reaction : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF under ice-cooled conditions to activate carboxylic acids for amide bond formation .
  • Solvent Optimization : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the product .
    • Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of α-bromoacrylic acid) and reaction time (e.g., 12–24 hours) improves yield.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chloro-benzyl protons at δ 4.3–4.5 ppm; acrylamide carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 330.1) .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

Advanced Research Questions

Q. How do structural modifications at the benzyl or ethoxy-phenyl positions influence the compound's biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzyl Substituents : Replacing the 4-chloro group with electron-withdrawing groups (e.g., nitro) increases electrophilicity, enhancing interactions with target enzymes (e.g., kinase inhibition) .
  • Ethoxy-Phenyl Modifications : Lengthening the alkoxy chain (e.g., ethoxy → propoxy) improves lipophilicity, affecting membrane permeability in cellular assays .
    • Experimental Validation :
  • Comparative Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, IC₅₀ profiling) to correlate structural changes with potency .

Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Data Contradiction Analysis :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways (e.g., ethoxy group oxidation) .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability (%F) in rodent models to explain reduced in vivo activity .
    • Structural Mitigation : Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., ethoxy → cyclopropoxy) to enhance metabolic stability .

Methodological Guidance for Experimental Design

Q. How should researchers design assays to evaluate the compound's mechanism of action in enzyme inhibition?

  • Kinetic Studies :

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ATPase activity for kinases) with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements to ensure reproducibility .
    • Target Validation :
  • Knockdown Experiments : siRNA-mediated silencing of suspected targets (e.g., EGFR) to confirm on-target effects .

Q. What computational approaches are recommended for predicting the compound's reactivity and binding modes?

  • In Silico Tools :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinase ATP-binding pockets) .
  • DFT Calculations : Gaussian 16 for optimizing ground-state geometry and predicting electrophilic sites (e.g., acrylamide β-carbon reactivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.